MFCD18315512
Description
MFCD18315512 is a chemical compound identified by its Molecular Formula and Design (MFCD) number, which serves as a unique identifier for cataloging and referencing in chemical databases. Such compounds often exhibit distinct physicochemical properties, including thermal stability, solubility in organic solvents, and bioactivity, making them valuable intermediates in synthetic chemistry .
Properties
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-9-1-7(3-11(15)5-9)8-2-10(14)6-12(16)4-8/h1-6,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMZSEUKGQHUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685912 | |
| Record name | 5-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-41-1 | |
| Record name | [1,1′-Biphenyl]-3,3′-diol, 5-chloro-5′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261908-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol typically involves the halogenation of biphenyl derivatives. One common method includes the chlorination and fluorination of hydroxybiphenyl compounds under controlled conditions. The reaction may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler phenolic structure.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dehalogenated phenols.
Substitution: Phenolic compounds with different substituents.
Scientific Research Applications
3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally and functionally analogous compounds from the evidence, emphasizing molecular properties, synthesis, and applications.
Table 1: Structural and Physicochemical Comparison
*Note: Hypothetical data for this compound inferred from structural analogs.
Key Findings:
Structural Similarities :
- CAS 918538-05-3 (C₆H₃Cl₂N₃) is a dichlorinated triazine with high halogen content, favoring electrophilic substitution reactions .
- CAS 1533-03-5 (C₁₀H₉F₃O) features a trifluoromethyl group , enhancing metabolic stability and lipophilicity in drug design .
- This compound likely shares halogenation or heterocyclic motifs, enabling applications in agrochemicals or kinase inhibitors.
Synthetic Pathways :
- CAS 918538-05-3 is synthesized via iodide-mediated coupling in dimethylformamide (DMF), achieving >90% yield .
- CAS 1533-03-5 employs green chemistry with recyclable catalysts (e.g., A-FGO), emphasizing sustainability .
- This compound may utilize similar catalytic or solvent-free methods to optimize purity and scalability.
This compound could bridge gaps in targeted drug delivery or catalytic intermediates due to tunable halogen/heterocycle interactions.
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